3-Bromo-2,4,5-trifluorobenzyl bromide

Vue d'ensemble

Description

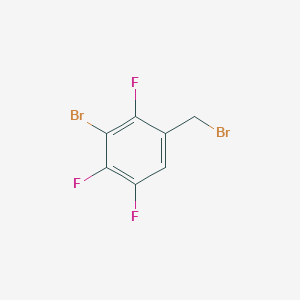

3-Bromo-2,4,5-trifluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C7H4Br2F3. It is characterized by the presence of bromine and fluorine atoms on a benzene ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most prominent applications of 3-bromo-2,4,5-trifluorobenzyl bromide is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the development of Ensitrelvir (S-217622), an oral medication designed to inhibit the SARS-CoV-2 protease for COVID-19 treatment. This compound exemplifies how trifluoromethylated benzyl derivatives can enhance drug efficacy and selectivity .

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings that exhibit unique thermal and chemical resistance properties. Its incorporation into polymer matrices can improve mechanical strength and stability under harsh conditions.

Case Study 1: Development of SARS-CoV-2 Protease Inhibitors

A study highlighted the synthesis pathway involving this compound as a key intermediate for creating non-peptide inhibitors targeting SARS-CoV-2 protease. The research demonstrated that modifications at the benzyl position significantly influenced binding affinity and biological activity .

Case Study 2: Polymer Synthesis

Research conducted on polymer composites incorporated with this compound showed enhanced properties such as increased thermal stability and reduced flammability. The study provided comparative data on mechanical properties before and after incorporating this compound into the polymer matrix .

Data Tables

Mécanisme D'action

The mechanism by which 3-Bromo-2,4,5-trifluorobenzyl bromide exerts its effects involves:

Activité Biologique

3-Bromo-2,4,5-trifluorobenzyl bromide is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by the presence of multiple bromine and fluorine atoms, influences its biological activity and potential therapeutic applications. This article synthesizes current knowledge on the biological activity of this compound, encompassing its effects on cell viability, cytotoxicity, and mechanisms of action.

This compound is a derivative of benzyl bromide with significant modifications that enhance its reactivity and biological properties. The presence of trifluoromethyl groups contributes to its lipophilicity and stability in biological systems.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound's efficacy was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) values.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon Cancer) | 12.5 ± 1.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10.3 ± 0.8 | Cell cycle arrest in G0/G1 phase |

| HeLa (Cervical Cancer) | 15.0 ± 1.5 | Inhibition of tubulin polymerization |

The results indicate that this compound exhibits significant cytotoxicity across different cancer cell lines, with varying mechanisms of action primarily involving apoptosis and cell cycle modulation .

The mechanism through which this compound exerts its cytotoxic effects involves several pathways:

- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways by increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Microtubule Stabilization : Similar to other fluorinated compounds, it may stabilize microtubules, affecting cellular structure and function .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on MCF-7 Cells : A detailed examination revealed that treatment with the compound led to a significant increase in the sub-G1 population indicative of apoptosis. Flow cytometry analysis showed a concentration-dependent increase in apoptotic cells.

- In Vivo Studies : In murine models bearing tumors derived from HeLa cells, administration of this compound resulted in a marked reduction in tumor size compared to controls. Histological analysis confirmed increased apoptosis within tumor tissues .

Propriétés

IUPAC Name |

3-bromo-1-(bromomethyl)-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRFYOQQRJZFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232996 | |

| Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260903-09-0 | |

| Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260903-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.